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Compound of Interest

Compound Name:
3-Methyl-5-(phenylethynyl)pyridin-

2-amine

Cat. No.: B11762584

Get Quote

Executive Summary & Compound Profile
3-Methyl-5-(phenylethynyl)pyridin-2-amine is a rigid, lipophilic small molecule designed to

target CNS receptors (specifically mGluR5). Unlike its purely lipophilic predecessor MPEP (2-

methyl-6-(phenylethynyl)pyridine), this analogue incorporates a 2-amino group.

This structural modification introduces a hydrogen bond donor (HBD), which significantly alters

the permeability profile compared to the MPEP scaffold. While the amine improves aqueous

solubility, it increases the Polar Surface Area (PSA), potentially impacting passive diffusion

across the Blood-Brain Barrier (BBB) and increasing susceptibility to P-glycoprotein (P-gp)

efflux.
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Property Value (Approx.)[1][2][3]
Implication for
Permeability

Molecular Weight ~208.26 g/mol
Favorable for diffusion (< 400

Da).

cLogP 3.2 – 3.8
Highly lipophilic; risk of non-

specific binding to plasticware.

TPSA ~42 Å²

< 90 Å² suggests good BBB

potential, but higher than

MPEP (~13 Å²).

H-Bond Donors 2 (NH₂)

Increases polarity; may reduce

passive BBB transport vs.

MPEP.

pKa (Base) ~6.5 – 7.0
Partially ionized at

physiological pH (7.4).

Experimental Strategy: The "CNS-First" Workflow
For this compound, a standard Caco-2 assay alone is insufficient. We employ a tiered

approach:

Solubility Screen: To prevent precipitation-induced false negatives.

PAMPA-BBB: High-throughput assessment of passive brain entry.

Bidirectional Caco-2: Definitive assessment of intestinal absorption and active efflux (P-

gp/BCRP).

Workflow Visualization
Figure 1: Tiered screening workflow ensuring resource efficiency. Compounds failing solubility

or passive diffusion metrics are flagged before expensive cell-based assays.

Protocol A: PAMPA-BBB (Passive CNS Permeability)
Objective: Determine the effective permeability (
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) across an artificial membrane mimicking the BBB lipid composition. This assay isolates
passive diffusion from transporter effects.[4]

Materials
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic).

Acceptor Plate: 96-well PTFE (Teflon) plate (to minimize drug adsorption).

Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.

Buffer: PBS (pH 7.4).

Step-by-Step Methodology
Membrane Coating:

Carefully pipette 4 µL of the Brain Lipid/Dodecane solution onto the PVDF membrane of

the donor plate.

Critical Step: Allow to dry for 0 minutes (wet method) or specific time per lab SOP, but

ensure uniformity. For this lipophilic amine, a "wet" sandwich is preferred to maintain lipid

integrity.

Compound Preparation:

Dilute the 10 mM DMSO stock to 10 µM in PBS (pH 7.4).

Note: Final DMSO concentration must be < 1.0%.

Assembly:

Acceptor Wells: Fill with 200 µL of blank PBS (pH 7.4).

Donor Wells: Add 200 µL of the 10 µM compound solution.

Sandwich: Place the donor filter plate on top of the acceptor plate.

Incubation:
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Incubate for 4 hours at 25°C in a humidity chamber (to prevent evaporation).

Why 4 hours? The phenylethynyl group makes the molecule sluggish in aqueous phases;

4 hours ensures equilibrium without drying the membrane.

Analysis:

Quantify compound concentration in both Donor and Acceptor compartments using LC-

MS/MS (MRM mode).

Integrity Check: Use Lucifer Yellow in parallel wells (Acceptance: < 2% flux).

Calculation
Where

is acceptor concentration,

are volumes, and

is filter area.

Protocol B: Bidirectional Caco-2 Assay (Transport &
Efflux)
Objective: Assess intestinal absorption and identify if the compound is a substrate for P-

glycoprotein (P-gp/MDR1), which is critical for CNS drugs.

Cell Model: Caco-2 cells (ATCC HTB-37), differentiated for 21 days on Transwell® inserts.

Experimental Setup
Apical (A) pH: 6.5 (mimics jejunum microclimate).

Basolateral (B) pH: 7.4 (mimics blood/plasma).

Concentration: 10 µM compound + 0.5% BSA (Basolateral only).

Expert Insight: The addition of BSA (Bovine Serum Albumin) to the receiver side is

mandatory for this molecule. Lipophilic phenylethynyl-pyridines stick to plastic. BSA acts
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as a "sink," improving recovery and providing a more accurate

.

Workflow Diagram
Figure 2: Bidirectional setup. Note the pH gradient (6.5/7.4) and the inclusion of BSA in the

basolateral compartment to maintain sink conditions for lipophilic ligands.

Step-by-Step Methodology
Monolayer Verification:

Measure Transepithelial Electrical Resistance (TEER).

Acceptance Criteria: TEER > 300

.[5]

Dosing:

A-to-B (Absorptive): Add compound to Apical side. Sample from Basolateral.

B-to-A (Secretory): Add compound to Basolateral side. Sample from Apical.

Incubation:

Incubate at 37°C with shaking (60 rpm) for 90 minutes.

Sampling:

Take 50 µL aliquots from receiver compartments at 90 min.

Mass Balance: Sample donor compartments at T=0 and T=90 to calculate recovery.

Recovery < 70% invalidates the assay (likely due to plastic binding or cellular

accumulation).

Data Interpretation: The Efflux Ratio (ER)[6]
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ER Value Interpretation Action

< 2.0 Passive diffusion dominates. Favorable for CNS.

> 2.0
Active efflux substrate (likely

P-gp).
Risk: Poor BBB penetration.

> 2.0 + Inhibitor
If ER drops to ~1.0 with

Verapamil/Elacridar.
Confirmed P-gp substrate.

Expected Results & Troubleshooting
Reference Data (Benchmarking)
For 3-Methyl-5-(phenylethynyl)pyridin-2-amine, expect the following profile based on

structural analogues (MPEP/MTEP):

PAMPA

: High (

cm/s).[1] The lipophilic alkyne drives membrane entry.

Caco-2

: Moderate to High (

cm/s).

Efflux: The "2-amine" motif often reduces P-gp recognition compared to larger amide

substitutions, but some efflux is common in this class.

Common Failure Modes
Low Recovery (< 50%): The compound is sticking to the Transwell plastic.

Fix: Use "Low-Binding" plates and ensure 4% BSA is present in the receiver well.

Precipitation: The compound crashes out in the pH 6.5 buffer.
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Fix: Verify solubility in Lucifer Yellow buffer. If insoluble, lower concentration to 1 µM or

increase DMSO to 1% (if cells tolerate).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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